methyl 4-({[(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate
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Overview
Description
METHYL 4-({[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL]OXY}METHYL)BENZOATE is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL]OXY}METHYL)BENZOATE typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the methoxyphenyl and benzoate groups. Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL]OXY}METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound.
Scientific Research Applications
METHYL 4-({[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL]OXY}METHYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of METHYL 4-({[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL]OXY}METHYL)BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and methoxyphenyl-containing molecules. Examples include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
METHYL 4-({[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL]OXY}METHYL)BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 4-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C25H20O6/c1-28-19-9-5-16(6-10-19)13-23-24(26)21-12-11-20(14-22(21)31-23)30-15-17-3-7-18(8-4-17)25(27)29-2/h3-14H,15H2,1-2H3/b23-13- |
InChI Key |
SDMXFRDIEWENRR-QRVIBDJDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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